molecular formula C11H8F7NO2 B395600 (4-fluorophenyl)methyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

(4-fluorophenyl)methyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Cat. No.: B395600
M. Wt: 319.17g/mol
InChI Key: YSDPRZCTUYNTQH-UHFFFAOYSA-N
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Description

(4-fluorophenyl)methyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of fluorine atoms, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of 4-fluorobenzyl alcohol with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .

Scientific Research Applications

(4-fluorophenyl)methyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of fluorine atoms and carbamate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H8F7NO2

Molecular Weight

319.17g/mol

IUPAC Name

(4-fluorophenyl)methyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

InChI

InChI=1S/C11H8F7NO2/c12-7-3-1-6(2-4-7)5-21-9(20)19-8(10(13,14)15)11(16,17)18/h1-4,8H,5H2,(H,19,20)

InChI Key

YSDPRZCTUYNTQH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC(=O)NC(C(F)(F)F)C(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1COC(=O)NC(C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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